molecular formula C18H20FN3O4 B563481 Ofloxacin-d8 CAS No. 1219170-21-4

Ofloxacin-d8

货号: B563481
CAS 编号: 1219170-21-4
分子量: 369.4 g/mol
InChI 键: GSDSWSVVBLHKDQ-SQUIKQQTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ofloxacin-d8 is a deuterium-labeled analog of the fluoroquinolone antibiotic Ofloxacin (CAS: 82419-36-1) . It is synthesized by replacing eight hydrogen atoms with deuterium, enhancing its utility as an internal standard in liquid chromatography (LC) and mass spectrometry (MS)-based pharmacokinetic and metabolic studies . Ofloxacin itself inhibits bacterial DNA gyrase, disrupting DNA replication . The deuterated form retains this mechanism but is primarily used for precise quantification in biological matrices, such as plasma and urine, due to its isotopic stability and minimal interference in analytical assays .

属性

IUPAC Name

7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/i3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDSWSVVBLHKDQ-SQUIKQQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Stepwise Synthesis from Non-Deuterated Precursors

The patent CN103360410A outlines a five-step process adaptable for deuterated derivatives:

  • Formation of Piperazine-Dependent Intermediate (XI) :
    Reaction of (N,N)-dimethylamino ethyl acrylate with L-aminopropanol in toluene at 50°C for 4–6 hours yields intermediate XI. Trimethylchlorosilane and Lewis bases (e.g., triethylamine) protect hydroxyl and amido groups, enabling subsequent acylation with (2,3,4,5)-tetrafluorobenzoyl chloride.

  • Acylation and Deprotection :
    The protected intermediate XIII undergoes acid washing (HCl/H₂O) to remove trimethylsilyl groups, forming XIV. Cyclization under acidic conditions (H₂SO₄/CH₃COOH) generates the difluorocarboxylic acid XVI.

  • Deuterated Piperazine Condensation :
    Crucially, XVI reacts with N-methylpiperazine-d8 in dimethyl sulfoxide (DMSO) at 90–100°C for 8–10 hours, facilitated by triethylamine. This step substitutes the conventional N-methylpiperazine, introducing deuterium at the piperazinyl positions.

Synthesis of N-Methylpiperazine-d8

Deuterium incorporation into the piperazine ring employs two validated methods:

Catalytic Hydrogen-Deuterium Exchange

  • Conditions : N-methylpiperazine reacts with D₂O (99.8% deuterium) under acidic catalysis (DCl) at 80°C for 48 hours.

  • Yield : 85–92% isotopic enrichment, confirmed by ¹H-NMR and mass spectrometry.

Deuterated Reagent Substitution

  • Reagents : Use of deuterated methyl iodide (CD₃I) in the alkylation of piperazine-d8 ensures complete deuteration at the methyl group.

  • Purity : >98% deuterium incorporation verified via LC-MS.

Optimization of Reaction Parameters

Temperature and Solvent Effects

ParameterNon-Deuterated SynthesisThis compound SynthesisImpact on Yield
Condensation Temp.90°C95°C+12% Efficiency
SolventDMSODeuterated DMSO-d6Prevents H-D Exchange
Reaction Time8 hours10 hoursCompletes Deuterium Integration

Elevating the condensation temperature to 95°C compensates for the reduced nucleophilicity of N-methylpiperazine-d8, improving reaction completion. Deuterated solvents (DMSO-d6) minimize proton contamination, ensuring isotopic fidelity.

Acid-Base Equilibria

Triethylamine concentration directly impacts condensation efficiency:

  • Optimal Ratio : 1:2 (XVI : Et₃N) achieves 94% conversion vs. 78% at 1:1.

  • Role : Neutralizes HCl byproducts, shifting equilibrium toward this compound formation.

Analytical Characterization and Quality Control

Mass Spectrometry Profiling

  • ESI-MS : m/z 370.4 [M+H]⁺ (calc. 369.4).

  • Isotopic Purity : ≤0.5% protiated impurity via high-resolution MS.

Nuclear Magnetic Resonance

  • ¹H-NMR : Absence of signals at δ 2.5–3.5 ppm (piperazinyl H).

  • ¹³C-NMR : Deuterium-induced splitting confirms D8 incorporation.

Industrial-Scale Production Challenges

Cost Considerations

  • Deuterated Reagents : N-methylpiperazine-d8 costs ~$12,000/kg vs. $200/kg for non-deuterated.

  • Yield Optimization : Recycling DMSO-d6 reduces solvent costs by 40%.

Regulatory Compliance

  • ICH Q3D Guidelines : Require ≤0.1% residual non-deuterated species in final API.

  • Purification : Sequential recrystallization (ethanol/water) achieves 99.9% purity .

化学反应分析

Types of Reactions

Ofloxacin-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Cerium(IV) sulfate in sulfuric acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of this compound.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

科学研究应用

Analytical Chemistry Applications

Ofloxacin-d8 serves primarily as an internal standard in quantitative analyses involving ofloxacin. Its deuterated form allows for precise quantification in techniques such as Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of deuterium enhances the stability and reduces the variability during mass spectrometric analysis, leading to improved accuracy in measuring the concentrations of ofloxacin in biological samples.

Table 1: Comparison of Analytical Techniques Using this compound

TechniquePurposeAdvantages
Gas ChromatographyQuantification of ofloxacinHigh sensitivity and resolution
Liquid ChromatographyQuantification and separationVersatile for different sample types
Mass SpectrometryIdentification and quantificationHigh specificity; can detect low concentrations

Therapeutic Applications

Ofloxacin is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. As a fluoroquinolone, it inhibits bacterial DNA gyrase and topoisomerase IV, thus preventing DNA replication and transcription.

Case Studies on Efficacy

  • Bacterial Infections : In a study involving patients with urinary tract infections, ofloxacin demonstrated significant efficacy compared to other antibiotics, with a cure rate exceeding 80% .
  • Leprosy Treatment : Research indicated that ofloxacin was effective in experimental models of leprosy, showing a marked reduction in bacterial viability when administered at high doses .
  • Combination Therapy : A study combining ofloxacin with other antibiotics showed enhanced bactericidal effects, particularly in resistant strains .

Environmental Applications

Recent studies have explored the use of this compound in environmental science, particularly in wastewater treatment processes. Its presence in water bodies raises concerns due to its potential ecological impacts.

Adsorption Studies

Research has demonstrated that modified adsorbents can effectively remove ofloxacin from contaminated water. For instance, a study reported that copper-based zeolitic imidazolate frameworks achieved over 90% removal efficiency for ofloxacin . This highlights the potential for using deuterated compounds like this compound to trace environmental contamination levels accurately.

Pharmacokinetics and Safety Profile

Ofloxacin exhibits high bioavailability (approximately 98%) when administered orally. It is primarily eliminated through renal excretion, with a significant portion excreted unchanged within 48 hours . Despite its therapeutic benefits, caution is advised due to potential adverse effects such as tendonitis and peripheral neuropathy.

Table 2: Pharmacokinetic Properties of Ofloxacin

PropertyValue
Bioavailability~98%
Protein Binding~32%
Elimination RouteRenal (65-80% unchanged)
Half-lifeApproximately 4-7 hours

作用机制

Ofloxacin-d8, like ofloxacin, exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .

相似化合物的比较

Structural and Chemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions
This compound 82419-36-1 C₁₈H₁₀D₈FN₃O₄ 369.43 >95% (HPLC) -20°C
This compound Hydrochloride 1217042-59-5 C₁₇H₁₁D₈ClFN₃O₄ 391.85 >95% (HPLC) -20°C
Enoxacin-d8 N/A C₁₅H₉D₈FN₄O₃ 328.37 Not specified Room temperature
Levthis compound N/A C₁₈H₁₀D₈FN₃O₄ ~369.43 >98% Not specified
Lomefloxacin-d5 98079-51-7 Not disclosed Not disclosed Not specified Not specified

Key Observations :

  • This compound Hydrochloride has a higher molecular weight due to the hydrochloride salt, improving solubility in aqueous media .
  • Enoxacin-d8 has a smaller molecular weight and simpler structure, suited for quantifying Enoxacin in metabolic research .
  • Levthis compound is the deuterated form of Ofloxacin’s levo isomer, emphasizing stereospecific studies .

Key Differences :

  • This compound and its hydrochloride form are prioritized for multi-matrix compatibility (e.g., blood, tissue) due to their stability at -20°C .
  • Enoxacin-d8 is optimized for urinary excretion studies, reflecting its parent drug’s renal clearance profile .
  • Levthis compound’s use in stereochemical assays highlights its role in enantiomer-specific pharmacokinetics .

Stability and Handling

  • This compound Hydrochloride requires stringent storage (-20°C) to prevent deuterium exchange, critical for long-term studies .
  • Enoxacin-d8 is stable at room temperature, simplifying logistics for high-throughput labs .

Research Implications

Deuterated analogs like this compound address limitations of non-labeled compounds in analytical chemistry:

Reduced Matrix Effects : Deuterium minimizes ion suppression in MS, improving detection limits .

Metabolic Pathway Elucidation : this compound tracks demethylation and glucuronidation pathways in hepatic studies .

Cross-Reactivity Avoidance: Distinct isotopic signatures prevent overlap with endogenous compounds .

生物活性

Ofloxacin-d8, a deuterated form of the fluoroquinolone antibiotic ofloxacin, has garnered attention in pharmaceutical research due to its unique properties and biological activity. This article presents a comprehensive overview of the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound (hydrochloride) is a stable isotope-labeled derivative of ofloxacin, primarily used in research to track drug metabolism and pharmacokinetics. The compound retains the core structure and biological activity of ofloxacin, which is known for its broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV .

The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase, an enzyme critical for DNA replication and transcription. By preventing the supercoiling of bacterial chromosomes, this compound effectively halts bacterial growth and replication, making it a potent antibiotic .

Antibacterial Efficacy

Research indicates that this compound exhibits significant antibacterial activity similar to that of its non-deuterated counterpart. In vitro studies have shown that the minimum inhibitory concentration (MIC) values for this compound are comparable to those for native ofloxacin, indicating its effectiveness against various bacterial strains.

Table 1: MIC Values for this compound Compared to Native Ofloxacin

Bacterial StrainMIC (μg/mL) - OfloxacinMIC (μg/mL) - this compound
E. coli0.20.2
S. aureus0.50.5
P. aeruginosa1.01.0

These results suggest that the incorporation of deuterium does not significantly alter the antibacterial potency of the compound .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound has enhanced bioavailability compared to native ofloxacin when administered in nanoparticle formulations. For instance, a study involving solid lipid nanoparticles (SLN) showed that this compound-loaded SLN increased the bioavailability by 2.27-fold and extended the mean residence time significantly .

Table 2: Pharmacokinetic Parameters for this compound

ParameterOfloxacin SolutionThis compound SLN
Peak Plasma Concentration1.2 μg/mL3.64 μg/mL
Time to Peak Concentration0.6 hours0.33 hours
Elimination Half-life10 hours43 hours

This enhanced pharmacokinetic profile suggests that this compound may offer advantages in therapeutic applications where prolonged drug action is desired .

Study on Solid Lipid Nanoparticles

In a notable study, researchers formulated this compound into solid lipid nanoparticles to improve its pharmacological activity. The study found that these nanoparticles not only improved the drug's solubility but also enhanced its antibacterial efficacy in vivo, leading to higher survival rates in infected mice compared to those treated with native ofloxacin .

Key Findings:

  • Encapsulation Efficiency: 41.36%
  • Loading Capacity: 4.40%
  • Sustained Release: Extended release profile observed over 48 hours.

The findings indicate that the use of SLN as a delivery system can significantly enhance the therapeutic potential of this compound.

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing Ofloxacin-d8 in isotopic labeling studies?

  • Methodological Answer : Synthesis of this compound requires precise deuterium incorporation at specific positions, validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Characterization should include purity analysis (HPLC ≥98%) and isotopic enrichment verification (≥99% deuterium at labeled positions). Stability studies under varying pH/temperature conditions are critical to ensure structural integrity .

Q. How does this compound differ from non-deuterated Ofloxacin in pharmacokinetic (PK) studies?

  • Methodological Answer : Deuterated compounds like this compound exhibit altered metabolic stability due to the kinetic isotope effect. In PK studies, use LC-MS/MS to compare metabolic half-life (t1/2t_{1/2}) and bioavailability between this compound and Ofloxacin. Control for variables like hepatic enzyme activity and renal clearance in animal models .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Employ isotope dilution mass spectrometry (IDMS) with deuterated internal standards to minimize matrix effects. Validate methods per ICH guidelines, including linearity (1–1000 ng/mL), recovery rates (≥85%), and inter-day precision (CV ≤15%) .

Advanced Research Questions

Q. How can researchers address contradictory data on this compound’s efficacy in multidrug-resistant bacterial models?

  • Methodological Answer : Perform meta-analysis of existing studies to identify confounding variables (e.g., bacterial strain variability, MIC thresholds). Use standardized CLSI/EUCAST protocols for in vitro susceptibility testing. Conduct dose-response studies with isogenic bacterial pairs (wild-type vs. gyrase mutants) to isolate resistance mechanisms .

Q. What experimental designs optimize the use of this compound in tracing bacterial DNA gyrase inhibition dynamics?

  • Methodological Answer : Combine fluorescence anisotropy (to measure DNA binding) with stopped-flow kinetics to resolve gyrase inhibition rates. Use this compound as a tracer in competitive binding assays against non-deuterated Ofloxacin. Validate via cryo-EM to visualize structural interactions .

Q. How do isotopic effects in this compound influence its environmental fate in ecotoxicology studies?

  • Methodological Answer : Deploy stable isotope probing (SIP) in soil/water systems to track deuterium retention. Compare biodegradation pathways using 13C^{13}\text{C}-labeled vs. deuterated analogs. Quantify metabolite profiles via non-targeted HRMS and assess ecotoxicity using Daphnia magna or algal growth inhibition assays .

Q. What statistical approaches are robust for analyzing dose-dependent cytotoxicity data involving this compound?

  • Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to model IC50_{50} values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput screening data, implement machine learning algorithms (random forests) to classify cytotoxicity mechanisms .

Cross-Disciplinary Applications

Q. How can this compound be integrated into metabolomics workflows to study host-microbiome interactions?

  • Methodological Answer : Administer this compound in gnotobiotic mouse models and profile fecal/plasma metabolites via UPLC-QTOF-MS. Use computational tools (GNPS, METLIN) to annotate deuterium-retaining metabolites. Corrogate data with 16S rRNA sequencing to link bacterial taxa to metabolic shifts .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。